REACTION_CXSMILES
|
N1(C[C:8](O)=[O:9])CCCCC1.C(O)(=O)C.N1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.[C:21]([CH2:23][C:24]([NH2:26])=[O:25])#[N:22]>O>[O:25]=[C:24]1[NH:26][C:18]2[CH2:19][CH2:20][O:9][CH2:8][C:17]=2[CH:16]=[C:23]1[C:21]#[N:22]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CC(=O)O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
4.62 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hr
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(=CC2=C(N1)CCOC2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.72 g | |
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |